

Core Topic: 5-(3-methoxyphenyl)-1H-tetrazole Crystal Structure Analysis

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Compound of Interest

Compound Name: 5-(3-methoxyphenyl)-1H-tetrazole

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Foreword: The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and ultimately, its bioavailability. Understanding the precise three-dimensional arrangement of molecules within a crystal lattice is not merely an academic exercise; it is a foundational pillar of rational drug design and development. This guide provides a comprehensive, field-proven framework for the crystal structure analysis of **5-(3-methoxyphenyl)-1H-tetrazole**, a molecule of significant interest due to the prevalence of the tetrazole moiety in medicinal chemistry. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

The Rationale: Why Crystal Structure Matters for Tetrazole-Based Compounds

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a substitution frequently employed by medicinal chemists to enhance metabolic stability and modulate physicochemical properties.^{[1][2][3]} The acidic N-H proton and the electron-rich nitrogen atoms of the tetrazole ring make it a potent participant in hydrogen bonding, a key intermolecular interaction that governs crystal packing.^[1] The crystal structure of **5-(3-methoxyphenyl)-1H-tetrazole** dictates:

- Physicochemical Properties: Solubility, dissolution rate, melting point, and hygroscopicity are all intrinsically linked to the strength and nature of the intermolecular interactions within the

crystal.[4][5]

- Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) with different properties is a major consideration in drug development. Each polymorph has a unique crystal structure.[5]
- Pharmaceutical Formulation: A detailed structural understanding is essential for developing stable, effective, and manufacturable drug formulations.

Synthesis and High-Quality Crystal Growth

The prerequisite for any crystal structure analysis is the availability of high-purity material and single crystals of suitable size and quality.

Synthesis: [3+2] Cycloaddition

The most reliable route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[6][7] Using a heterogeneous catalyst like silica sulfuric acid offers advantages in terms of safety, efficiency, and ease of work-up compared to older methods that generate explosive hydrazoic acid *in situ*.[3][7]

Experimental Protocol: Synthesis of **5-(3-methoxyphenyl)-1H-tetrazole**

- Reaction Setup: To a 100 mL round-bottom flask, add 3-methoxybenzonitrile (1.0 eq), sodium azide (NaN_3 , 1.5 eq), and silica sulfuric acid (0.1 eq).
- Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent (approx. 10 mL per gram of nitrile). Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
- Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 110-120 °C with vigorous stirring for 8-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (approx. 10x the volume of DMF).

- Precipitation: Acidify the aqueous solution to a pH of ~2 using 3M hydrochloric acid (HCl). This protonates the tetrazole ring, causing the product to precipitate out of the solution.
- Isolation and Purification: Collect the white solid by vacuum filtration. Wash the precipitate thoroughly with cold water to remove residual salts and DMF. Dry the product under a vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure **5-(3-methoxyphenyl)-1H-tetrazole**.^{[6][8]}

Crystal Growth: The Art of Slow Evaporation

Growing crystals suitable for X-ray diffraction is often the most challenging step. The goal is to allow molecules to slowly and orderly assemble into a well-defined lattice. The slow evaporation method is a reliable starting point for many organic compounds.^[9]

Experimental Protocol: Single Crystal Growth

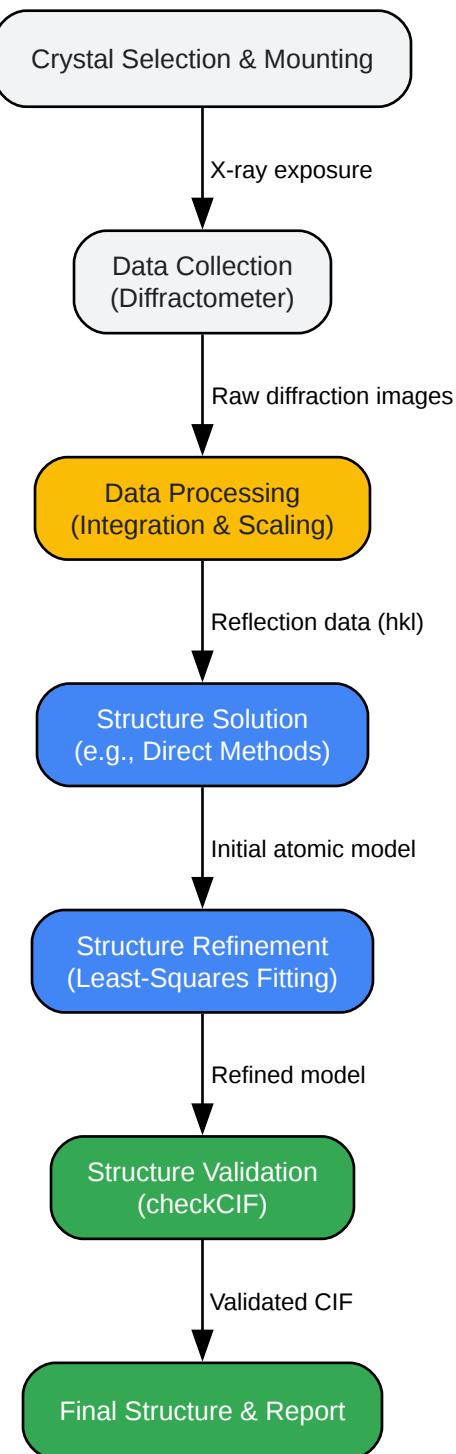
- Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.^[9] For this compound, a mixture of ethyl acetate and hexane is a good choice.
- Solution Preparation: Prepare a nearly saturated solution of the purified compound in ethyl acetate at room temperature.
- Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
Rationale: This removes dust and other particulate matter which can act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
^[9]
- Vapor Diffusion Setup: Place the vial containing the compound solution into a larger, sealed jar that contains a small amount of the anti-solvent (hexane).
- Incubation: Allow the jar to stand undisturbed in a location with a stable temperature and no vibrations. The more volatile ethyl acetate will slowly evaporate, and the vapor of the less soluble hexane will diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystallization.
- Harvesting: After several days to a week, inspect the vial for single, well-formed crystals. Carefully remove a suitable crystal using a micromanipulator or a fine needle.

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive analytical technique for determining the three-dimensional atomic arrangement in a crystal.^[10] It provides precise information on bond lengths, angles, and the overall molecular packing.

The SC-XRD Experimental Workflow

The process from crystal to final structure follows a validated, logical progression.



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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Interpretation: Crystallographic Parameters

The output of a successful SC-XRD experiment is a set of crystallographic data, typically presented in a standardized table.

Table 1: Representative Crystallographic Data for **5-(3-methoxyphenyl)-1H-tetrazole** (Note: These values are representative examples. Actual experimental data must be obtained and cited from a specific structural determination.)

Parameter	Example Value
Chemical Formula	C ₈ H ₈ N ₄ O
Formula Weight	176.18
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	[Insert experimental value, e.g., 5.8...]
b (Å)	[Insert experimental value, e.g., 13.1...]
c (Å)	[Insert experimental value, e.g., 8.2...]
β (°)	[Insert experimental value, e.g., 95.5...]
Volume (Å ³)	[Insert experimental value]
Z (Molecules/unit cell)	4
Calculated Density (g/cm ³)	[Insert experimental value]
R ₁ [I > 2σ(I)]	[< 0.05 for good quality data]
wR ₂ (all data)	[< 0.15 for good quality data]
Goodness-of-fit (S)	[~1.0]

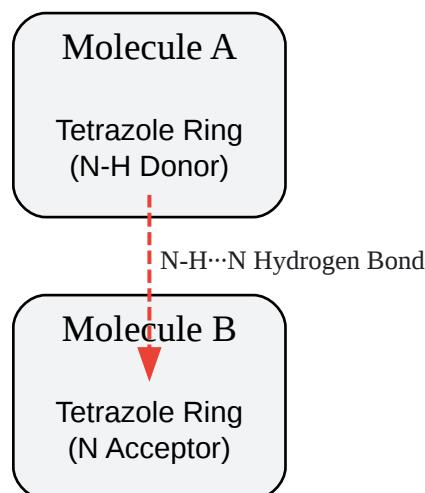
Deeper Insights: Analysis of Intermolecular Interactions

The crystal is not merely a collection of molecules; it is a supramolecular assembly held together by a network of non-covalent interactions.^[11] Analyzing these interactions is key to

understanding the material's properties.[4]

The Dominant Interaction: Hydrogen Bonding

For tetrazoles, the most significant interaction is the hydrogen bond between the acidic N-H proton of one molecule and a basic nitrogen atom of a neighboring molecule.[1] This N-H···N interaction typically links molecules into robust chains or dimers.



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Caption: Primary hydrogen bonding motif in 5-substituted-1H-tetrazoles.

Supporting Interactions: π - π Stacking

The aromatic phenyl and tetrazole rings provide opportunities for π - π stacking interactions.[1] While weaker than hydrogen bonds, the cumulative effect of these interactions contributes significantly to the overall lattice energy. Analysis of the centroid-to-centroid distances and the displacement of the rings (parallel-displaced vs. T-shaped) reveals the nature of these stabilizing forces.[1]

From Structure to Application: The Property Relationship

The ultimate goal of this analysis is to forge a direct link between the microscopic crystal structure and the macroscopic properties relevant to drug development.

- Solubility Prediction: A crystal lattice dominated by strong, directional hydrogen bonds (like those in many tetrazoles) will have a high lattice energy. Overcoming this energy barrier is required for dissolution. Thus, a highly stable hydrogen-bonded network often correlates with lower aqueous solubility.
- Stability and Melting Point: A dense crystal packing with efficient intermolecular interactions results in a thermally stable solid with a high melting point. The melting point of **5-(3-methoxyphenyl)-1H-tetrazole** is reported to be 156–158 °C.[6][7]
- Polymorph Screening: If different crystallization conditions yield crystals with different unit cell parameters, it is a strong indication of polymorphism. Each polymorph must be fully characterized as they are considered different APIs by regulatory agencies.

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